molecular formula C20H19NO5 B2405357 Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate CAS No. 477499-93-7

Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate

Cat. No.: B2405357
CAS No.: 477499-93-7
M. Wt: 353.374
InChI Key: OMBGUGTXXIOHPS-UHFFFAOYSA-N
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Description

Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate is a synthetic organic compound that belongs to the benzofuran family. . This compound is characterized by the presence of a benzofuran ring system, which is a fused aromatic ring structure, and an ethoxybenzamido group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyaniline with benzofuran-2-carboxylic acid under acidic conditions to form the intermediate 4-ethoxybenzamido-benzofuran-2-carboxylic acid. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzofuran derivatives .

Mechanism of Action

The mechanism of action of Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity. The ethoxybenzamido group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-methoxybenzamido)benzofuran-2-carboxylate
  • Ethyl 3-(4-ethoxyphenylamino)benzofuran-2-carboxylate
  • Ethyl 3-(4-ethoxybenzoylamino)benzofuran-2-carboxylate

Uniqueness

Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate is unique due to the presence of the ethoxybenzamido group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility, stability, and binding affinity for certain molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

ethyl 3-[(4-ethoxybenzoyl)amino]-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-3-24-14-11-9-13(10-12-14)19(22)21-17-15-7-5-6-8-16(15)26-18(17)20(23)25-4-2/h5-12H,3-4H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBGUGTXXIOHPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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